molecular formula C9H6FNO3 B1645976 8-Fluoro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbaldehyde

8-Fluoro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbaldehyde

Cat. No. B1645976
M. Wt: 195.15 g/mol
InChI Key: YHPUYZUWGDSMNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Fluoro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbaldehyde is a useful research compound. Its molecular formula is C9H6FNO3 and its molecular weight is 195.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Fluoro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Fluoro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

8-Fluoro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbaldehyde

Molecular Formula

C9H6FNO3

Molecular Weight

195.15 g/mol

IUPAC Name

8-fluoro-3-oxo-4H-1,4-benzoxazine-6-carbaldehyde

InChI

InChI=1S/C9H6FNO3/c10-6-1-5(3-12)2-7-9(6)14-4-8(13)11-7/h1-3H,4H2,(H,11,13)

InChI Key

YHPUYZUWGDSMNO-UHFFFAOYSA-N

SMILES

C1C(=O)NC2=C(O1)C(=CC(=C2)C=O)F

Canonical SMILES

C1C(=O)NC2=C(O1)C(=CC(=C2)C=O)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Intermediate 23 was reacted to form 8-fluoro-6-hydroxymethyl-4H-benzo[1,4]oxazin-3-one in an analogous manner to intermediate 3. 1H NMR (DMSO-d6) δ 4.34 (s, 2H), 4.59 (s, 2H), 6.66 (s, 1H), 6.74 (s, 1H), 6.7 (s, 1H), 10.86 (bs, 1H). To a solution of 8-fluoro-6-hydroxymethyl-4H-benzo[1,4]oxazin-3-one (4.75 g, 24.09 mmol) in dichloromethane (250 mL) at room temperature was added 4-methylmorpholine-N-oxide (4.23 g, 36.1 mmol), TPAP (tetraproplyammonium perruthenate) (0.042 g, 1.2 mmol), and 4A molecular sieves (0.500 g). The reaction was stirred for overnight. The reaction mixture was then filtered through a pad of celite. The celite cake was washed with dichloromethane (100 mL). The solution was then concentrated under reduced pressure to yield a dark oil. This solution was then filtered through SiO2 and washed with ethyl acetate to remove final traces of the TPAP catalyst to yield the title compound. MS: M+−1=194.1 Da.
Quantity
4.75 g
Type
reactant
Reaction Step One
Quantity
4.23 g
Type
reactant
Reaction Step One
[Compound]
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0.042 g
Type
catalyst
Reaction Step One

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